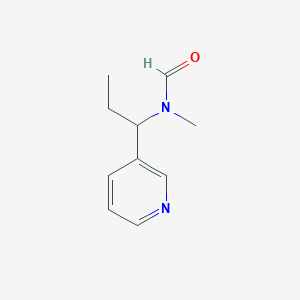

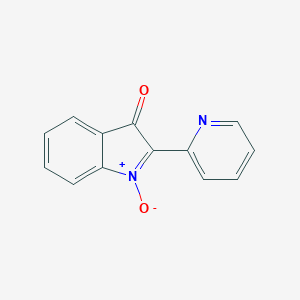

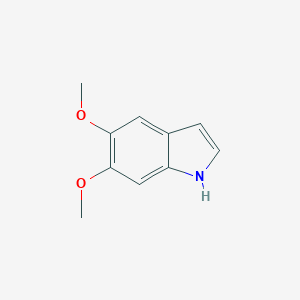

N-甲基-N-(1-吡啶-3-基丙基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-methyl-N-(1-pyridin-3-ylpropyl)formamide" appears to be a specific compound that may fall under the broader category of pyridine derivatives. These compounds have been extensively studied for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The synthesis, structure, and properties of such compounds are of significant interest due to their potential applications.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves catalytic reactions and the use of formamide as a key reagent. For instance, the acid-free silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with unprotected formamide and N-methyl formamide demonstrates a method for direct synthesis of primary pyridylcarboxamides from unfunctionalized pyridines through the cleavage of two C–H bonds (Han et al., 2016).

Molecular Structure Analysis

The structure of related N-formamides and their analogs has been analyzed through various techniques, including crystallography and NMR spectroscopy. Studies on N-(azol-N-yl) formamides have contributed to understanding the Z and E configurations of the amide bond and their influence on molecular stability and interactions (Salazar et al., 1993).

Chemical Reactions and Properties

Pyridine derivatives, including those similar to "N-methyl-N-(1-pyridin-3-ylpropyl)formamide," undergo various chemical reactions. For example, the reaction of pyridine N-oxides with formamide can lead to the introduction of carbamoyl groups at the pyridine ring, demonstrating the compound's reactivity and potential for further functionalization (Koyama et al., 1977).

科学研究应用

抗癌应用

含吡啶的化合物,例如 N-甲基-N-(1-吡啶-3-基丙基)甲酰胺,已被发现具有重要的药用价值,包括作为抗癌剂 . 它们已在大多数包含吡啶的相关药物分子中被检测到,为治疗提供了很大的可能性 .

抗病毒应用

这些化合物也显示出作为抗病毒剂的潜力 . 这引起了研究人员对合成各种吡啶衍生物的兴趣 .

抗胆碱酯酶活性

含吡啶的化合物已被发现具有抗胆碱酯酶活性 . 这使得它们在治疗阿尔茨海默病等疾病中具有潜在的用处,在这些疾病中,胆碱酯酶抑制剂通常被使用。

抗疟疾应用

这些化合物显示出作为抗疟疾剂的潜力 . 鉴于目前对新型疟疾治疗方法的持续需求,这一点尤其重要。

抗菌应用

含吡啶的化合物已证明具有抗菌特性 . 这可能使它们在开发新型抗生素或其他抗菌治疗方法中发挥作用。

抗糖尿病应用

这些化合物也显示出作为抗糖尿病剂的潜力 . 这可能使它们在治疗糖尿病中发挥作用。

抗炎应用

嘧啶的合成、抗炎活性及构效关系的研究进展 表明 N-甲基-N-(1-吡啶-3-基丙基)甲酰胺可能具有抗炎作用。

蛋白质组学研究

属性

IUPAC Name |

N-methyl-N-(1-pyridin-3-ylpropyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCIYYMDEHTYGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394669 |

Source

|

| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887355-12-6 |

Source

|

| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)